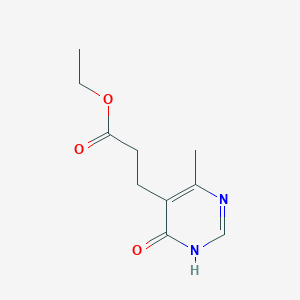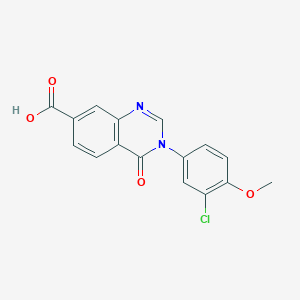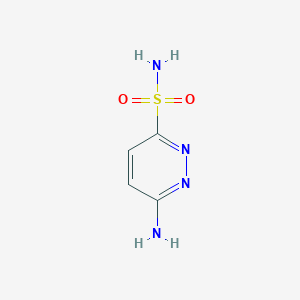
Ethyl 3-(4-hydroxy-6-methylpyrimidin-5-YL)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound features a pyrimidine ring substituted with a hydroxy group and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of Ethyl 3-(4-hydroxy-6-methylpyrimidin-5-YL)propanoate typically involves the reaction of 4-hydroxy-6-methylpyrimidine with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Análisis De Reacciones Químicas
Ethyl 3-(4-hydroxy-6-methylpyrimidin-5-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-hydroxy-6-methylpyrimidin-5-YL)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-hydroxy-6-methylpyrimidin-5-YL)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrimidine ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 3-(4-hydroxy-6-methylpyrimidin-5-YL)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-hydroxy-5-methylpyrimidin-6-YL)propanoate: Similar structure but with different substitution patterns on the pyrimidine ring.
Ethyl 3-(4-hydroxy-6-ethylpyrimidin-5-YL)propanoate: Similar structure but with an ethyl group instead of a methyl group.
Ethyl 3-(4-hydroxy-6-methylpyridine-5-YL)propanoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures .
Propiedades
IUPAC Name |
ethyl 3-(4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-15-9(13)5-4-8-7(2)11-6-12-10(8)14/h6H,3-5H2,1-2H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWUIRGHZCLSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N=CNC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[4-chloro-2-(3-fluorophenyl)-6-methylpyrimidin-5-yl]propanoate](/img/structure/B8052170.png)
![Methyl 2-[4-chloro-2-(4-fluorophenyl)-6-methyl-5-pyrimidinyl]acetate](/img/structure/B8052178.png)


![3,3-Dibromo-1-(phenylmethoxymethyl)pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8052190.png)
![3-[2-(Diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid](/img/structure/B8052204.png)


![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B8052235.png)
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B8052236.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate](/img/structure/B8052244.png)


